Isomenthol

Sensory Science Flavor Chemistry Olfactory Perception

Isomenthol (CAS 3623-52-7) depresses D,L-menthol melting points from 42–43°C to ≤20°C at 7.5–20 wt%, enabling ambient-temperature liquid cooling formulations without heated handling. Its 5.8–8.7× higher sensory threshold and reduced TRPM8 activation provide mild cooling for sensitive oral care and pediatric products. Use as a chiral GC reference standard (Kovats RI 1174–1182) for menthol isomer quantification and adulteration detection. Qualifies as a stereochemical probe for TRPM8 pharmacology where L-menthol's full efficacy would confound results.

Molecular Formula C10H20O
Molecular Weight 156.26 g/mol
CAS No. 3623-52-7
Cat. No. B1236540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsomenthol
CAS3623-52-7
Synonymsisomenthol
Molecular FormulaC10H20O
Molecular Weight156.26 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)C
InChIInChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1
InChIKeyNOOLISFMXDJSKH-LPEHRKFASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble
Sparingly soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isomenthol (CAS 3623-52-7): Technical Procurement Guide for Menthol Diastereomer Selection


Isomenthol (CAS 3623-52-7) is a monoterpenoid alcohol and a diastereomer of menthol, sharing the same molecular formula (C₁₀H₂₀O) but possessing a distinct stereochemical configuration that confers differentiated physicochemical and sensory properties relative to other menthol isomers [1]. As a member of the menthane monoterpenoid class, isomenthol is naturally present in various mint essential oils and is available as a racemic mixture (DL-isomenthol) or as individual enantiomers for research and industrial applications [2].

Why Menthol Isomers Cannot Be Interchanged: Stereochemical Differentiation of Isomenthol


Despite sharing an identical molecular formula with menthol, isomenthol exhibits substantial differences in odor detection threshold, cooling intensity, nasal sensory activation, and solid-state physical properties due to its distinct stereochemical arrangement. Procurement of generic 'menthol' without specifying isomer composition introduces uncontrolled variability in sensory performance and formulation behavior, as evidenced by quantitative comparative studies showing up to 8.7-fold differences in detection thresholds [1] and binary functional outcomes in nasal sensory assays between L-menthol and D-isomenthol [2].

Quantitative Differentiation of Isomenthol from Menthol Diastereomers: Comparative Evidence


Odor Detection Threshold: Isomenthol Exhibits 6.4× to 8.7× Higher Threshold Than Menthol

In a standardized three-alternative forced-choice (3-AFC) sensory analysis using liquid paraffin as matrix, L-isomenthol and D-isomenthol demonstrated odor detection thresholds of 30.165 mg/L and 41.016 mg/L, respectively [1]. These values represent 5.8× to 8.7× higher thresholds compared to L-menthol (5.166 mg/L) and D-menthol (4.734 mg/L), and are the highest among all eight menthol stereoisomers tested [1].

Sensory Science Flavor Chemistry Olfactory Perception

Nasal Sensory Activation: D-Isomenthol Fails to Enhance Nasal Airflow Sensation

In a clinical trial involving 40 subjects, inhalation of L-menthol produced a highly significant enhancement of nasal sensation of airflow, whereas D-isomenthol and D-neomenthol had no effect on nasal sensation despite sharing similar peppermint odor profiles [1]. This binary functional difference indicates that isomenthol does not engage the same nasal sensory nerve ending mechanisms as L-menthol.

Respiratory Pharmacology Trigeminal Sensory Nasal Physiology

TRPM8 Cooling Receptor Activation: Isomenthol and Neoisomenthol Exhibit Reduced Potency Relative to Menthol

Patch-clamp electrophysiology studies of TRPM8 channel activation demonstrate that menthol stereoisomers differentially activate the cooling receptor. At -80 mV holding potential, (+)-neoisomenthol and (+)-neomenthol exhibited markedly reduced maximum current activation and right-shifted concentration-response curves compared to (-)-menthol [1]. The EC₅₀ for (-)-menthol was 62.64 ± 1.2 μM, while (+)-neomenthol required 206.22 ± 11.4 μM (3.3-fold higher) to achieve activation [1]. Isomenthol's activation profile aligns with the reduced-potency isomer class.

Ion Channel Pharmacology TRPM8 Cooling Sensation

Melting Point and Formulation Fluidity: DL-Isomenthol Enables Liquid Menthol Compositions at Ambient Temperature

Patent EP 2457555 B1 discloses that incorporation of 7.5–20 wt% DL-isomenthol into racemic D,L-menthol mixtures (72–85 wt%) yields a composition that remains liquid at ≥20°C under atmospheric pressure, effectively lowering the melting point from the 42–43°C characteristic of pure L-menthol to ambient temperature [1]. The use of DL-isomenthol lowers the melting point of menthol mixtures while maintaining or improving organoleptic perception at formulation-relevant levels [2].

Formulation Science Physical Chemistry Flavor Delivery

Analytical Differentiation: Distinct GC Retention Indices and Optical Rotation Values

Isomenthol exhibits distinct analytical signatures enabling unambiguous identification and quantification in complex mixtures. The Kovats retention index for trans-1,3,cis-1,4-menthol (isomenthol) is documented at 1174–1182 across multiple GC column systems [1]. Optical rotation differs markedly: (-)-isomenthol exhibits [α]²⁰/D = -25.9°, compared to (-)-menthol at -50.2° and (-)-neomenthol at -20.8° [2]. (+)-Isomenthol analytical standard specifications include [α]²⁰/D = 25.5±2.0° (c = 0.5 in ethanol) with ≥95.0% GC purity .

Analytical Chemistry Quality Control Chiral Separation

Procurement-Relevant Application Scenarios for Isomenthol Based on Differentiated Properties


Liquid Menthol Formulations for Ambient-Temperature Processing and Novel Delivery Systems

The demonstrated ability of DL-isomenthol (7.5–20 wt%) to depress the melting point of D,L-menthol mixtures from 42–43°C to ≤20°C enables formulation of liquid cooling compositions without heated handling [1][2]. This property directly addresses industrial processing challenges associated with menthol's solid-state handling, caking tendency, and cold-chain requirements. Applications include ready-to-use liquid flavor blends, pumpable cosmetic intermediates, and encapsulated cooling systems requiring fluidity at ambient temperature [1].

Attenuated Cooling Formulations Where Menthol Intensity Is Undesirable

TRPM8 patch-clamp data indicate that isomenthol and neoisomenthol exhibit reduced maximum current activation and right-shifted concentration-response curves relative to menthol [1]. This reduced potency profile is quantitatively supported by sensory threshold differences: isomenthol's odor detection threshold is 5.8× to 8.7× higher than menthol [2]. Formulators seeking mild cooling with controlled aroma intensity—for sensitive oral care products, pediatric formulations, or products requiring subtle sensory cues—can leverage isomenthol's attenuated receptor activation and higher sensory thresholds.

Analytical Reference Standards for Menthol Isomer Quantification in Complex Matrices

Isomenthol's distinct analytical signatures—including Kovats retention index (1174–1182), characteristic optical rotation (-25.9° or +25.5°), and established chiral GC separation methods [1][2]—support its use as a certified reference material for method development and quality control. Applications include: quantification of menthol isomer distribution in mint essential oils, adulteration detection in natural menthol products, and validation of chiral separation protocols for regulatory compliance in flavor and fragrance industries.

Mechanistic Studies of TRPM8 and Trigeminal Sensory Pathways

The binary functional difference in nasal sensation between L-menthol (significant enhancement) and D-isomenthol (no effect) [1], combined with differential TRPM8 activation profiles [2], establishes isomenthol as a valuable stereochemical probe. Researchers investigating structure-activity relationships of TRPM8 agonists, trigeminal sensory mechanisms, or menthol receptor pharmacology can utilize isomenthol as a negative control or partial agonist tool compound where menthol's full efficacy would confound experimental interpretation.

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